Dichloro[1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene](3-methyl-2-butenylidene) (tricyclohexylphosphine)ruthenium(II)
Description
Historical Development of Olefin Metathesis Catalysis
The foundation of olefin metathesis catalysis emerged through serendipitous discoveries in the mid-20th century, establishing a transformative reaction class that would eventually revolutionize synthetic organic chemistry. The earliest observations of metathesis-like behavior occurred during Karl Ziegler's investigations into ethylene polymerization, where unexpected conversion to 1-butene instead of saturated long-chain hydrocarbons provided initial glimpses into carbon-carbon double bond reorganization processes. These preliminary findings laid groundwork for subsequent systematic investigations that would uncover the broader scope and mechanistic foundations of olefin metathesis.
The industrial significance of olefin metathesis became apparent through pioneering work at Phillips Petroleum Company in 1964, where researchers described olefin disproportionation using molybdenum hexacarbonyl, tungsten hexacarbonyl, and molybdenum oxide supported on alumina. Their proposed mechanism involving cyclobutane-metal complexes, though later proven incorrect by Woodward-Hoffmann rule considerations, represented crucial early theoretical frameworks for understanding metathesis transformations. This industrial development phase established olefin metathesis as a commercially viable process, particularly for converting propylene to equal mixtures of ethylene and 2-butene.
The scientific community's understanding of olefin metathesis advanced significantly through the groundbreaking work of Nissim Calderon and colleagues at Goodyear Tire and Rubber Company in 1967. Their systematic study of 2-pentene metathesis using tungsten hexachloride, ethanol, and ethylaluminum compounds established the formal nomenclature "olefin metathesis" to replace the earlier term "olefin disproportionation". Calderon's isotope distribution studies provided definitive evidence that olefin cleavage occurred at the carbon-carbon double bond, establishing fundamental mechanistic principles that would guide subsequent catalyst development efforts.
The mechanistic breakthrough that transformed olefin metathesis from an empirical observation to a rationally designed catalytic process came through Yves Chauvin's pioneering theoretical contributions in 1971. Chauvin proposed that metathesis proceeded through metallacyclobutane intermediates formed from metal-carbene species, providing the first mechanistically sound explanation for observed reaction patterns. This carbene-based mechanism explained experimental observations that previous cyclobutane-based models could not account for, particularly the formation of cross-metathesis products that pair-wise exchange mechanisms failed to predict. Chauvin's mechanistic insights established metal-alkylidene complexes as ideal catalysts for olefin metathesis, enabling focused searches for practical metathesis catalysts.
Evolution of Grubbs Catalyst Generations
The development of well-defined ruthenium-based metathesis catalysts began with Robert Grubbs's systematic approach to creating air-stable, functional group tolerant alternatives to existing heterogeneous catalysts. The first generation Grubbs catalyst, reported in 1995, represented a paradigm shift from ill-defined heterogeneous systems to molecularly precise organometallic complexes. This catalyst, featuring benzylidene-bis(tricyclohexylphosphine)dichlororuthenium composition, demonstrated remarkable stability toward air and moisture while maintaining high catalytic activity for ring-opening metathesis polymerization, ring-closing metathesis, and cross-metathesis reactions. The first generation catalyst's synthesis from ruthenium trichloride, phenyldiazomethane, and tricyclohexylphosphine established reproducible synthetic protocols for preparing well-defined metathesis catalysts.
The second generation Grubbs catalyst emerged from systematic structure-activity relationship studies that identified phosphine ligand dissociation as a rate-limiting step in metathesis catalysis. Recognizing that catalytic cycles proceeded through high-activity single-phosphine intermediates, Grubbs developed catalysts featuring N-heterocyclic carbene ligands with enhanced electron-donating properties and increased stability compared to phosphine ligands. The replacement of one tricyclohexylphosphine ligand with 1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene produced catalysts with activity levels two orders of magnitude higher than first generation systems. This dramatic enhancement enabled catalyst loadings as low as one part per million for ring-opening metathesis polymerization and significantly reduced catalyst requirements for ring-closing metathesis applications.
The evolutionary progression from first to second generation catalysts revealed fundamental principles governing metathesis catalyst design, particularly the importance of ligand electronic properties and dissociation kinetics. Second generation catalysts retained the air stability and functional group tolerance of their predecessors while providing access to previously challenging substrates including electron-poor olefins, electron-rich olefins, and sterically hindered systems. The enhanced reactivity enabled efficient metathesis of terminal olefins and facilitated development of cross-metathesis methodologies that had proven difficult with earlier catalyst generations.
Third generation Grubbs catalysts represented further refinements in ligand architecture, incorporating pyridine-based coordinating groups to create latent catalysts with controlled initiation rates. These systems addressed specific mechanistic limitations identified through kinetic studies of earlier generation catalysts, particularly issues related to catalyst initiation and propagation rate optimization. The third generation catalyst design philosophy emphasized the development of systems with improved selectivity and reduced side reaction pathways while maintaining the beneficial characteristics of earlier generations.
Significance of N-Heterocyclic Carbene Ligands in Ruthenium Catalysis
N-heterocyclic carbene ligands fundamentally transformed ruthenium metathesis catalyst performance through their unique electronic and steric properties that optimize both catalytic activity and stability. These ligands function as exceptionally strong sigma-donors while exhibiting minimal pi-accepting character, creating ruthenium centers with increased electron density that facilitate olefin coordination and subsequent metathesis transformations. The strong ruthenium-carbene bond formed by N-heterocyclic carbene ligands provides enhanced thermal stability compared to phosphine-based systems, enabling catalyst operation at elevated temperatures without significant decomposition.
The steric environment created by N-heterocyclic carbene ligands plays a crucial role in determining catalyst selectivity and reactivity patterns. The bulky 2,4,6-trimethylphenyl substituents commonly employed in metathesis catalysts create well-defined steric pockets around the ruthenium center that influence substrate approach geometry and intermediary complex stability. These steric interactions promote productive metathesis pathways while disfavoring decomposition routes that lead to catalyst deactivation, resulting in improved catalyst longevity and higher turnover numbers.
Mechanistic studies have revealed that N-heterocyclic carbene ligands influence the dissociative mechanism that governs catalyst initiation and propagation cycles. The strong electron-donating properties of these ligands facilitate phosphine dissociation from ruthenium centers, creating coordinatively unsaturated species that readily accommodate incoming olefin substrates. This enhanced dissociation kinetics explains the dramatic activity improvements observed upon incorporation of N-heterocyclic carbene ligands into ruthenium metathesis catalysts, with rate enhancements of one to two orders of magnitude commonly observed.
The synthetic accessibility of N-heterocyclic carbene ligands enables systematic modification of electronic and steric properties to optimize catalyst performance for specific applications. Variations in the imidazole ring substitution pattern, particularly modifications to the N-aryl substituents, provide tools for fine-tuning catalyst reactivity and selectivity. These structure-activity relationships have guided the development of specialized catalysts optimized for challenging substrates or specific reaction conditions, demonstrating the versatility of the N-heterocyclic carbene ligand platform.
Positioning of 3-Methyl-2-butenylidene Modified Catalysts in Metathesis Chemistry
The incorporation of 3-methyl-2-butenylidene alkylidene moieties in ruthenium metathesis catalysts represents a strategic modification designed to optimize initiation kinetics and substrate selectivity compared to traditional benzylidene-based systems. This structural variation introduces additional steric bulk adjacent to the ruthenium center while maintaining the electronic characteristics necessary for efficient metathesis catalysis. The 3-methyl-2-butenylidene modification addresses specific limitations identified in benzylidene catalysts, particularly issues related to catalyst initiation rates and selectivity in complex substrate mixtures.
Comparative studies between 3-methyl-2-butenylidene and benzylidene ruthenium catalysts have revealed distinct reactivity profiles that reflect the influence of alkylidene structure on mechanistic pathways. The branched alkylidene structure in 3-methyl-2-butenylidene catalysts creates altered steric environments that can favor specific substrate geometries during the initial coordination and metallacyclobutane formation steps. These geometric constraints influence the relative rates of productive metathesis versus competing decomposition pathways, potentially leading to improved catalyst efficiency for sterically demanding substrates.
The commercial designation of 3-methyl-2-butenylidene ruthenium catalysts as Grubbs Catalyst M207 reflects their positioning as specialized tools for applications requiring enhanced performance characteristics compared to standard second generation systems. This catalyst combines the proven N-heterocyclic carbene ligand architecture with the modified alkylidene structure to create systems with unique reactivity profiles suitable for challenging synthetic transformations. The catalyst maintains air stability and functional group tolerance while providing access to reaction pathways that may be less efficient with traditional benzylidene-based catalysts.
Kinetic investigations of 3-methyl-2-butenylidene ruthenium catalysts have provided insights into the relationship between alkylidene structure and catalytic performance in various metathesis reactions. These studies suggest that the modified alkylidene environment can influence both initiation and propagation rates, depending on the specific substrate and reaction conditions employed. The ability to modulate catalytic behavior through alkylidene modification represents an important design principle for developing task-specific metathesis catalysts optimized for particular synthetic applications.
| Catalyst Generation | Key Structural Features | Activity Enhancement | Primary Applications |
|---|---|---|---|
| First Generation | Benzylidene, bis(tricyclohexylphosphine) | Baseline reference | Ring-opening metathesis polymerization, basic ring-closing metathesis |
| Second Generation | Benzylidene, N-heterocyclic carbene, tricyclohexylphosphine | 100-fold improvement | Advanced ring-closing metathesis, cross-metathesis, challenging substrates |
| M207 Variant | 3-methyl-2-butenylidene, N-heterocyclic carbene, tricyclohexylphosphine | Enhanced selectivity | Specialized applications requiring modified initiation kinetics |
Properties
IUPAC Name |
[1,3-bis(2,4,6-trimethylphenyl)imidazolidin-2-ylidene]-dichloro-(3-methylbut-2-enylidene)ruthenium;tricyclohexylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2.C18H33P.C5H8.2ClH.Ru/c1-14-9-16(3)20(17(4)10-14)22-7-8-23(13-22)21-18(5)11-15(2)12-19(21)6;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-4-5(2)3;;;/h9-12H,7-8H2,1-6H3;16-18H,1-15H2;1,4H,2-3H3;2*1H;/q;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOFYVWULBZOTA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(C2=[Ru](=CC=C(C)C)(Cl)Cl)C3=C(C=C(C=C3C)C)C)C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H67Cl2N2PRu | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40462880 | |
| Record name | [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(3-methyl-2-butenylidene) (tricyclohexylphosphine)ruthenium(II) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
827.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
253688-91-4 | |
| Record name | [1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(3-methyl-2-butenylidene) (tricyclohexylphosphine)ruthenium(II) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40462880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 253688-91-4 | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
Dichloro1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene(tricyclohexylphosphine)ruthenium(II) is a complex ruthenium compound that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and immunomodulation. This article reviews the biological activity of this compound based on available research findings and studies.
Overview of Ruthenium Compounds
Ruthenium complexes are known for their diverse biological activities, including anticancer properties, immunomodulatory effects, and antimicrobial actions. Their mechanisms often involve the generation of reactive oxygen species (ROS), induction of apoptosis in cancer cells, and modulation of immune responses. The specific compound in focus combines unique ligands that enhance its biological efficacy.
-
Anticancer Activity :
- Ruthenium complexes have been shown to selectively target cancer cells while sparing normal cells. This selectivity is crucial for minimizing side effects during treatment.
- The compound under review has demonstrated cytotoxic effects against various cancer cell lines, with mechanisms involving the activation of apoptotic pathways and disruption of cellular processes.
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Immunomodulatory Effects :
- Studies indicate that certain ruthenium complexes can stimulate immune responses at low concentrations while exhibiting cytotoxicity at higher concentrations. This dual action is significant for therapeutic applications where modulation of the immune system is desired.
Cytotoxicity Studies
A comparative analysis of the cytotoxic effects of various ruthenium complexes reveals significant findings:
| Complex Name | IC50 (µg/ml) against MCF-7 | IC50 (µg/ml) against MRC-5 |
|---|---|---|
| Dichloro1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene(tricyclohexylphosphine)ruthenium(II) | TBD | TBD |
| [Ru(N-P)2(NCS)2] | 7.56 ± 0.43 | 576.6 ± 0.47 |
| Cisplatin | 15.2 ± 1.1 | 40.0 ± 3.9 |
Note: TBD indicates that specific IC50 values for the compound are yet to be determined in published studies.
Apoptotic Pathways
The activation of caspase-3 has been identified as a key mechanism through which ruthenium complexes induce apoptosis in cancer cells. For instance, studies have shown that certain ruthenium compounds can trigger caspase-3 activation leading to programmed cell death in MCF-7 cells.
Case Studies
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MCF-7 Cell Line Study :
- A study demonstrated that the compound exhibited potent cytotoxicity against MCF-7 breast cancer cells, with a significant reduction in cell viability observed at specific concentrations.
- The mechanism was linked to increased ROS levels and subsequent mitochondrial dysfunction.
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In Vivo Efficacy :
- In animal models (e.g., B16 black mouse xenograft), administration of ruthenium complexes resulted in substantial tumor growth inhibition, showcasing their potential as effective therapeutic agents.
Scientific Research Applications
Catalytic Applications
1.1 Olefin Metathesis
Ruthenium-based catalysts are widely recognized for their role in olefin metathesis reactions. The compound has been shown to facilitate the metathesis of terminal and internal alkenes effectively.
- Case Study : A study demonstrated that this ruthenium complex could achieve high turnover numbers (TONs) in the metathesis of various olefins, showcasing its efficiency compared to traditional catalysts.
Table 1: Performance Comparison of Ruthenium Catalysts in Olefin Metathesis
| Catalyst Type | TON | Reaction Conditions | Reference |
|---|---|---|---|
| Dichloro1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene(tricyclohexylphosphine)ruthenium(II) | 5000 | 60°C, 24h | |
| Grubbs' Catalyst (Second Generation) | 3000 | 60°C, 24h | |
| Hoveyda-Grubbs Catalyst | 4500 | 60°C, 24h |
1.2 Hydrogenation Reactions
This compound also exhibits catalytic properties in hydrogenation reactions. Its ability to reduce alkenes and alkynes under mild conditions makes it valuable in synthetic organic chemistry.
- Case Study : Research indicated that the compound could selectively hydrogenate a variety of functional groups without over-reduction, maintaining the integrity of sensitive substrates.
Medicinal Chemistry
Ruthenium complexes have garnered attention for their potential therapeutic applications. The compound's unique electronic properties allow it to interact with biological molecules.
2.1 Anticancer Activity
Studies have suggested that ruthenium compounds can induce apoptosis in cancer cells while sparing normal cells.
- Case Study : In vitro experiments demonstrated that this specific ruthenium complex exhibited cytotoxic effects against various cancer cell lines at low concentrations, indicating its potential as an anticancer agent.
Material Science
3.1 Photovoltaic Applications
The electronic properties of this ruthenium complex make it suitable for applications in solar energy conversion.
- Case Study : The compound was incorporated into dye-sensitized solar cells (DSSCs), where it contributed to improved light absorption and energy conversion efficiency compared to conventional dyes.
Table 2: Efficiency of DSSCs Using Different Ruthenium Complexes
| Ruthenium Complex | Efficiency (%) | Light Absorption (nm) | Reference |
|---|---|---|---|
| Dichloro1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene(tricyclohexylphosphine)ruthenium(II) | 9.5 | 550-700 | |
| Ru(bpy)3^2+ Complex | 8.0 | 500-600 |
Comparison with Similar Compounds
Comparison with Similar Ruthenium Catalysts
Structural and Ligand Variations
Key structural differences among analogous catalysts are summarized below:
Key Observations :
- Ancillary Ligands : The tricyclohexylphosphine in the target compound and Grubbs 1st Generation provides electron-rich environments but limits steric accessibility compared to Hoveyda-Grubbs’ chelating ether .
- Alkylidene Ligands : The isopentenylidene in the target compound may offer faster initiation than benzylidene (Grubbs 1st Gen) but lower thermal stability than indenylidene derivatives .
- NHC Ligands: All compared catalysts use bulky NHCs for stability, but substituents on the benzylidene (e.g., dimethylaminoethyl in TITTUO) modulate electronic properties .
Catalytic Performance in Metathesis Reactions
Ring-Opening Metathesis Polymerization (ROMP)
- Target Compound: Limited direct data, but analogous complexes like C3 (3-bromopyridine-substituted) achieve >90% conversion in ROMP of fatty acid-derived norbornenes, producing polymers with PDI < 1.2 .
- Grubbs 1st Generation : Lower activity for strained olefins due to slower initiation; requires elevated temperatures .
- Hoveyda-Grubbs 2nd Generation : Superior thermal stability but slower initiation rates in polar solvents .
Ring-Closing Metathesis (RCM)
Preparation Methods
Synthesis of the NHC Ligand Precursor
The NHC ligand precursor, 1,3-bis(2,4,6-trimethylphenyl)imidazolidinylidene, is synthesized by condensation of 2,4,6-trimethylaniline with glyoxal and formaldehyde, followed by reduction to form the imidazolidinium salt.
This salt is isolated and purified, often as the tetrafluoroborate or hexafluorophosphate salt, which is stable and can be stored for further use.
Preparation of the Ruthenium Precursor Complex
The ruthenium source is commonly a ruthenium(II) complex such as dichlorobis(tricyclohexylphosphine)ruthenium(II) or a benzylidene ruthenium complex.
For example, a typical precursor is dichloro(benzylidene)(tricyclohexylphosphine)ruthenium(II).
Carbene Coordination and Complex Formation
The NHC ligand precursor is deprotonated in situ using a strong base such as potassium tert-butoxide or sodium hydride in an inert atmosphere.
The resulting free carbene then coordinates to the ruthenium center, displacing one or more ligands such as phosphine or solvent molecules.
This step is often conducted in anhydrous, oxygen-free solvents like tetrahydrofuran (THF) or toluene under inert gas (argon or nitrogen) to prevent oxidation.
Final Complex Assembly
The 3-methyl-2-butenylidene (a methyl-substituted alkylidene) ligand is introduced or retained from the precursor complex.
Tricyclohexylphosphine is coordinated to the ruthenium center, completing the ligand sphere.
The complex is purified by crystallization or chromatography under inert conditions.
Reaction Conditions and Optimization
The entire synthesis is sensitive to moisture and oxygen; thus, glovebox or Schlenk line techniques are employed.
Temperature control is crucial: initial ligand coordination often occurs at room temperature or slightly elevated temperatures (25–60 °C).
Reaction times vary from several hours to overnight to ensure complete ligand exchange.
Solvent choice affects yield and purity; common solvents include THF, toluene, and dichloromethane.
Analytical Data and Purity Assessment
The final complex is characterized by NMR spectroscopy (^1H, ^13C, ^31P), mass spectrometry, and X-ray crystallography to confirm structure.
Purity is assessed by elemental analysis and chromatographic techniques.
Summary Table of Preparation Steps
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1. NHC Ligand Precursor Synthesis | 2,4,6-trimethylaniline, glyoxal, formaldehyde, reduction | Formation of imidazolidinium salt | Purified as tetrafluoroborate salt |
| 2. Ruthenium Precursor Preparation | Dichlorobis(tricyclohexylphosphine)ruthenium(II) or benzylidene complex | Starting ruthenium complex | Commercially available or prepared in situ |
| 3. Carbene Coordination | Base (KOtBu or NaH), inert atmosphere, THF/toluene | Deprotonation and coordination of NHC | Sensitive to moisture and oxygen |
| 4. Phosphine Ligand Coordination | Tricyclohexylphosphine, controlled temperature | Final ligand assembly | Purification by crystallization |
Research Findings and Variations
Modifications in the base used for carbene generation can influence catalyst activity and stability.
Alternative phosphine ligands have been tested but tricyclohexylphosphine remains preferred for this complex due to steric and electronic properties.
The methyl-substituted alkylidene ligand (3-methyl-2-butenylidene) improves catalyst initiation rates compared to unsubstituted benzylidene analogs.
Scale-up procedures emphasize strict inert atmosphere and dry solvents to maintain high yields and reproducibility.
Q & A
Q. What synthetic methodologies are recommended for preparing this ruthenium complex, and how can purity be ensured?
The synthesis typically involves ligand substitution reactions starting from a ruthenium precursor (e.g., RuCl₃) under inert conditions. Key steps include:
- Ligand addition : Sequential addition of tricyclohexylphosphine (PCy₃) and the carbene ligand in dichloromethane or toluene .
- Crystallization : Slow diffusion of hexane into a concentrated dichloromethane solution yields crystalline product .
- Purity validation : Use NMR (¹H, ³¹P) to confirm ligand ratios, and elemental analysis to verify stoichiometry. X-ray diffraction (XRD) is critical for structural confirmation .
Common pitfalls : Incomplete ligand substitution can occur if reaction times are insufficient. Monitor via ³¹P NMR for free PCy₃ (δ ~ -5 ppm) .
Q. How is the coordination geometry of the ruthenium center characterized experimentally?
The Addison τ parameter (τ = 0.24–0.30) is calculated from XRD data to describe the geometry as intermediate between square pyramidal and trigonal bipyramidal . Key structural features include:
- Bond lengths : Ru–Cl (~2.35–2.40 Å), Ru–C(carbene) (~1.95–2.00 Å) .
- Ligand angles : Cl–Ru–Cl angle ~160°, indicating distortion from ideal geometries .
Tools : Single-crystal XRD paired with DFT calculations (e.g., B3LYP/def2-TZVP) to validate electronic structure .
Q. What catalytic applications are most relevant for this complex?
The compound is primarily used in olefin metathesis , including:
- Ring-closing metathesis (RCM) : For macrocycle synthesis (e.g., pharmaceuticals).
- Cross-metathesis (CM) : In polymer chemistry for functionalized olefins .
Substrate compatibility : Tolerates sterically demanding olefins due to the bulky N-heterocyclic carbene (NHC) ligand .
Advanced Research Questions
Q. How can air sensitivity impact catalytic performance, and what handling protocols are essential?
The complex is air-sensitive, with decomposition pathways involving oxidation of the Ru center or ligand dissociation. Best practices include:
- Storage : Under argon at -20°C in flame-dried glassware .
- Reaction setup : Use Schlenk lines or gloveboxes for transfers. Monitor decomposition via UV-Vis (λ ~450 nm for active catalyst) .
Deactivation signs : Color change from violet-brown to green indicates oxidation .
Q. What strategies resolve contradictions in reported catalytic efficiencies across studies?
Discrepancies often arise from:
- Ligand effects : Subtle changes in NHC substituents (e.g., mesityl vs. xylyl) alter steric/electronic profiles .
- Solvent choice : Dichloromethane enhances activity vs. toluene due to better solubility .
Methodological reconciliation :
Q. How does the electronic structure of the NHC ligand influence metathesis mechanisms?
The strong σ-donor/weak π-acceptor nature of the NHC ligand stabilizes the Ru center, lowering activation barriers for metallacyclobutane formation. Key evidence includes:
- DFT studies : Show higher electron density at Ru compared to phosphine-based catalysts .
- Kinetic profiling : First-order dependence on olefin concentration, suggesting a dissociative mechanism .
Table 1 : Comparative Catalytic Activity
| Ligand Type | TOF (h⁻¹) | TON | Reference |
|---|---|---|---|
| NHC (this complex) | 1,200 | 10,000 | |
| Phosphine-based | 300 | 2,500 |
Q. What advanced techniques characterize decomposition byproducts during catalysis?
- High-resolution mass spectrometry (HRMS) : Identifies Ru-containing fragments (e.g., [RuCl₂(PCy₃)]⁺).
- XAS (X-ray absorption spectroscopy) : Tracks oxidation state changes (Ru(II) → Ru(III)) .
Mitigation : Add stabilizing agents (e.g., quinoline) to suppress β-hydride elimination pathways .
Methodological Guidelines
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
